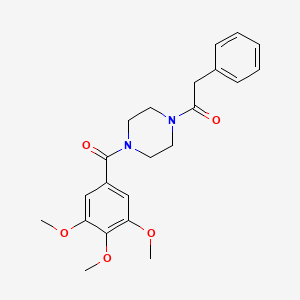
1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine
説明
1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine, also known as CPP-DP, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. CPP-DP is a derivative of piperazine and is structurally similar to other compounds that have been studied for their potential therapeutic effects on neurological disorders.
科学的研究の応用
1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine has been studied for its potential applications in the treatment of neurological disorders such as depression, anxiety, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, and may also have potential as a treatment for substance abuse disorders. Additionally, 1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine has been studied for its potential neuroprotective effects, as it has been shown to reduce oxidative stress and inflammation in the brain.
作用機序
The exact mechanism of action of 1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine is not fully understood, but it is thought to act on the serotonergic and dopaminergic systems in the brain. 1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine has been shown to increase the levels of serotonin and dopamine in certain regions of the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, 1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine has been shown to modulate the activity of certain ion channels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine. Additionally, 1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its potential neuroprotective effects.
実験室実験の利点と制限
One advantage of using 1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine in lab experiments is that it has been shown to have a high degree of selectivity for certain receptors in the brain, which may make it a useful tool for studying the function of these receptors. Additionally, 1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine has been shown to have a low toxicity profile in animal models, which may make it a safer option for research purposes. However, one limitation of using 1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine in lab experiments is that its effects may vary depending on the species and strain of animal used, which may make it difficult to extrapolate results to humans.
将来の方向性
There are a number of future directions for research on 1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine. One area of interest is the potential therapeutic applications of 1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine in the treatment of neurological disorders such as depression, anxiety, and addiction. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine and its effects on the brain. Finally, there is a need for more studies on the safety and toxicity of 1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine in humans, as well as its potential interactions with other drugs.
特性
IUPAC Name |
3-cyclopentyl-1-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-26-17-8-5-9-18(27-2)20(17)21(25)23-14-12-22(13-15-23)19(24)11-10-16-6-3-4-7-16/h5,8-9,16H,3-4,6-7,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUBIJCMTJNDOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)C(=O)CCC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5846307 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B3458808.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B3458817.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzenesulfonamide](/img/structure/B3458825.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3458832.png)


![2-[4-(2-fluorobenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B3458857.png)
![2-[4-(3-methoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B3458863.png)



![N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B3458894.png)
![benzyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B3458899.png)
![O-benzyl S-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B3458900.png)